molecular formula C9H15N3O B6357731 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1504561-70-9

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6357731
CAS No.: 1504561-70-9
M. Wt: 181.23 g/mol
InChI Key: XDNXOZRYBASBDW-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide is a high-value pyrazole derivative designed for advanced pharmaceutical and chemical research. This compound features a sterically hindered tert-butyl group, a modification known to enhance metabolic stability and influence the regio-specificity of pyrazole ring formation in synthetic applications . The carboxamide functional group makes this molecule a versatile building block, or synthon, for the development of novel bioactive molecules. It is a key intermediate for synthesizing more complex compounds, particularly in constructing libraries of pyrazole carboxamides, which are privileged scaffolds in medicinal chemistry . Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . They are present in several FDA-approved drugs and clinical candidates, such as the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib, underscoring the therapeutic potential of this chemical class . Researchers can utilize this carboxamide to explore its mechanism of action against various biological targets or to optimize lead compounds in drug discovery programs. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-5-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)12(11-6)9(2,3)4/h5H,1-4H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXOZRYBASBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

The starting material, 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175277-09-5), is commercially available. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
Melting Point128–130°C (literature)
SolubilitySoluble in THF, DCM, DMSO

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. Conditions are adapted from Okada et al.:

  • Procedure :

    • Combine 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (10 mmol) with SOCl₂ (15 mmol) in anhydrous toluene.

    • Reflux at 80°C for 2 hours.

    • Remove excess SOCl₂ under reduced pressure to isolate the acid chloride as a pale-yellow oil.

Amidation with Ammonia

The acid chloride is reacted with aqueous ammonia or ammonium hydroxide to yield the carboxamide:

  • Procedure :

    • Dissolve the acid chloride (10 mmol) in tetrahydrofuran (THF, 30 mL).

    • Add aqueous ammonia (28% w/w, 20 mmol) dropwise at 0–5°C.

    • Stir at room temperature for 4 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 75–85% (estimated from analogous reactions).

Coupling Agent-Assisted Amidation

Alternative methodologies employ carbodiimide-based coupling agents, such as N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to directly conjugate the carboxylic acid with ammonia. This bypasses the need for acid chloride formation.

Direct Amidation Protocol

Adapted from ProQuest:

  • Reagents :

    • 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (10 mmol)

    • DCC (12 mmol), 4-dimethylaminopyridine (DMAP, 1 mmol)

    • Ammonium chloride (12 mmol) in anhydrous DCM

  • Procedure :

    • Activate the carboxylic acid by stirring with DCC and DMAP in DCM (30 mL) at 0°C for 30 minutes.

    • Add ammonium chloride and stir at room temperature for 12 hours.

    • Filter to remove dicyclohexylurea (DCU), concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 60–70% (extrapolated from similar reactions).

Comparative Analysis of Methods

The table below contrasts the two primary synthesis routes:

ParameterAcid Chloride RouteCoupling Agent Route
Reaction Time 6–8 hours12–24 hours
Yield 75–85%60–70%
Hazard Considerations SOCl₂ (corrosive, toxic fumes)DCU (insoluble byproduct)
Cost Efficiency ModerateHigh (expensive reagents)
Scalability Industrial-scale compatibleLimited by coupling agent cost

Optimization and Troubleshooting

Purity Enhancement

  • Recrystallization : Use ethanol/water (3:1) to achieve >95% purity.

  • Chromatography : For coupling agent methods, silica gel chromatography with ethyl acetate/hexane (1:4) improves purity.

Common Issues

  • Incomplete Chlorination : Ensure excess SOCl₂ and prolonged reflux.

  • Low Amidation Yield : Pre-activate carboxylic acid with DCC/DMAP for 1 hour before adding ammonia .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide, a compound with the molecular formula C11H16N4O, has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agricultural science, and material science.

Structure and Characteristics

This compound is characterized by its pyrazole ring, which is known for its biological activity. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Medicinal Chemistry

Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis.

Neuroprotective Effects
Recent studies have explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neuropharmacology.

Agricultural Science

Pesticide Development
The unique structure of this compound has led to its evaluation as a pesticide candidate. Studies have shown that it possesses insecticidal properties against various agricultural pests. Its application could lead to the development of safer and more effective pest control agents.

Herbicide Potential
In addition to insecticidal activity, preliminary research suggests that this compound may exhibit herbicidal properties. Field trials are ongoing to assess its efficacy against common weeds while minimizing impact on non-target species.

Material Science

Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Nanotechnology Applications
The compound's unique chemical structure allows for potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Research is ongoing to evaluate its effectiveness in encapsulating therapeutic agents for targeted delivery.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as a lead compound for drug development.

Case Study 2: Agricultural Application

Field trials conducted by a research team at a leading agricultural university assessed the efficacy of this compound as a pesticide. The results demonstrated a notable decrease in pest populations with minimal phytotoxicity observed on crops, suggesting its viability as an environmentally friendly pest management solution.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide vs. Carboxamide Derivatives

Pyrazole sulfonamides, such as 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (10), exhibit potent antibacterial activity against Bacillus subtilis (MIC = 1 µg/mL), outperforming chloramphenicol . In contrast, carboxamide derivatives like the target compound are often tailored for enzyme inhibition. For example, hydroxamic acid-based pyrazole carboxamides (e.g., compound 2 in ) act as histone deacetylase (HDAC) inhibitors, with structural modifications (e.g., 4-cyanophenyl or 4-bromophenyl groups) enhancing target binding .

Positional Isomerism

The position of substituents significantly impacts activity. For instance, 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17) (C5-methyl vs.

Physicochemical Properties

Melting Points and Stability
  • Sulfonamide derivatives (e.g., compound 7 ) exhibit higher melting points (~199°C), likely due to enhanced intermolecular interactions from sulfonyl groups .
Solubility and Reactivity

The tert-butyl group in the target compound improves lipophilicity, which may enhance membrane permeability compared to smaller alkyl substituents. However, sulfonamide-containing analogs (e.g., compound 10 ) may exhibit better aqueous solubility due to polar sulfonyl moieties .

Data Tables

Table 1: Key Pyrazole Derivatives and Their Properties

Compound Name Substituents Biological Activity (MIC/IC50) Melting Point (°C) Reference
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide N1: tert-butyl; C3: methyl; C5: carboxamide N/A (Theoretical enzyme inhibition) N/A
Compound 10 (Sulfonamide derivative) N1: 2,4-dichlorophenyl; C5: sulfonamide MIC = 1 µg/mL (B. subtilis) ~198–199
Compound 2 (HDAC inhibitor) N1: 4-cyanophenyl; C5: hydroxamic acid HDAC inhibition (IC50 not reported) 110–114
Compound 17 (Positional isomer) N1: 2,4-dichlorophenyl; C3: carboxamide MIC = 1 µg/mL (B. subtilis) N/A

Key Findings and Implications

  • Antimicrobial Superiority : Sulfonamide derivatives (e.g., compound 10 ) outperform carboxamides in antibacterial activity, likely due to sulfonyl groups enhancing target binding .
  • Enzyme Inhibition Potential: The target compound’s tert-butyl and carboxamide groups position it as a candidate for HDAC or protease inhibition, though direct data are lacking .
  • Synthetic Flexibility : Regioselective modifications (e.g., positional isomerism, substituent choice) enable tuning of physicochemical and biological properties .

Biological Activity

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including cancer and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological properties of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H14N4O\text{C}_{9}\text{H}_{14}\text{N}_{4}\text{O}

This compound features a pyrazole ring substituted with a tert-butyl group and a carboxamide functional group, which contributes to its biological activity.

Research indicates that compounds containing the pyrazole scaffold exhibit a variety of mechanisms that contribute to their biological effects:

  • Anticancer Activity : The pyrazole structure has been linked to the inhibition of various cancer cell lines. Specifically, it has shown efficacy against lung, breast, colorectal, and prostate cancers by inducing cell apoptosis and inhibiting proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and Aurora kinases .
  • Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their potential anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Anticancer Efficacy

The following table summarizes key findings from studies evaluating the anticancer activity of this compound and related compounds:

Cell Line IC50 (µM) Mechanism Reference
MDA-MB-231 (Breast)3.79Induction of apoptosis
HepG2 (Liver)12.50CDK inhibition
A549 (Lung)26.00Inhibition of VEGF-induced growth
HCT116 (Colon)0.07Aurora-A kinase inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:

Model Effect Reference
Carrageenan-induced paw edema in ratsSignificant reduction in edema
LPS-stimulated macrophagesDecreased TNF-alpha production

Case Study 1: Antitumor Activity in Preclinical Models

A study conducted by Wei et al. explored the effects of various pyrazole derivatives on cancer cell lines. Among these, this compound exhibited notable cytotoxicity against A549 cells with an IC50 value of 26 µM. The study indicated that this compound could serve as a lead for developing new anticancer agents targeting lung cancer .

Case Study 2: Inflammation Reduction

Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in an animal model. The administration of this compound resulted in significant reductions in paw edema induced by carrageenan, highlighting its potential therapeutic application in inflammatory diseases .

Q & A

Basic: What synthetic strategies are most effective for preparing 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves:

Protection of the pyrazole nitrogen using tert-butyl groups, which improves regioselectivity and stability during subsequent reactions .

Carboxamide introduction via coupling reactions (e.g., using carbodiimide activators like EDC/HOBt) with amines.

Purification via column chromatography or recrystallization to isolate the product.
Key Data: For related compounds, yields of 70–85% are reported when tert-butyl groups are used as protecting agents .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the tert-butyl and methyl substituents on the pyrazole ring .
  • Mass spectrometry (HRMS) for molecular weight verification (expected MW: 195.26 g/mol based on C₁₀H₁₇N₃O) .
  • HPLC to assess purity (>95% for research-grade material) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole carboxamides?

Methodological Answer:
Contradictions may arise from:

  • Variability in assay conditions (e.g., cell lines, solvent systems).
  • Structural analogs : For example, 5-(benzo[d][1,3]dioxol-5-yl)pyrazole derivatives showed anticonvulsant activity in rodent models, but results may differ due to substituent effects .
    Resolution Strategies:

Perform dose-response studies across multiple models.

Use molecular docking to compare binding affinities with target proteins (e.g., DHFR in ’s Table 1) .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) simulations to study solvation effects and stability under physiological conditions .
  • Docking studies with enzymes like dihydrofolate reductase (DHFR) to evaluate binding modes, as demonstrated for pyrazole-1-carbothioamide analogs .

Advanced: How can stability issues in aqueous or acidic conditions be mitigated during experimental design?

Methodological Answer:

  • pH optimization : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the carboxamide group.
  • Protection strategies : Use tert-butyl groups to sterically shield reactive sites, as shown in trifluoroacetic acid-mediated deprotection steps .
  • Storage : Store at –20°C in anhydrous solvents (e.g., DMSO) to prevent degradation .

Advanced: What strategies are recommended for scaling up synthesis without compromising yield?

Methodological Answer:

  • Batch process optimization : Use flow chemistry for controlled mixing of intermediates (e.g., pyrazole ring formation).
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(dba)₂) improve coupling efficiency in multi-step syntheses .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures, as demonstrated in analogous pyrazole syntheses .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Vary substituents : Test analogs with different alkyl groups (e.g., ethyl instead of methyl) or substituted phenyl rings.

Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2, DHFR) .

Data correlation : Use multivariate analysis to link electronic parameters (e.g., logP, polar surface area) with activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (data gaps exist; see ) .
  • Waste disposal : Follow EPA guidelines for halogenated solvents if used in synthesis .

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